(1-(6-Bromopyridin-3-YL)cyclopropyl)methanamine
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Overview
Description
(1-(6-Bromopyridin-3-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 g/mol . This compound features a bromopyridine moiety attached to a cyclopropylmethanamine group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-bromopyridine and cyclopropylmethanamine.
Reaction Conditions: The bromopyridine undergoes a nucleophilic substitution reaction with cyclopropylmethanamine under controlled conditions.
Catalysts and Solvents: Commonly used catalysts include palladium-based catalysts, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to facilitate the reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
(1-(6-Bromopyridin-3-YL)cyclopropyl)methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
(1-(6-Bromopyridin-3-YL)cyclopropyl)methanamine: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of (1-(6-Bromopyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including signal transduction, gene expression, and metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
(1-(6-Bromopyridin-3-YL)cyclopropyl)methanamine: can be compared with other similar compounds:
Similar Compounds: Compounds such as and share structural similarities but differ in the halogen atom attached to the pyridine ring.
Properties
CAS No. |
1060811-50-8 |
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Molecular Formula |
C9H11BrN2 |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
[1-(6-bromopyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H11BrN2/c10-8-2-1-7(5-12-8)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2 |
InChI Key |
DIKZNHHXEVXHOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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